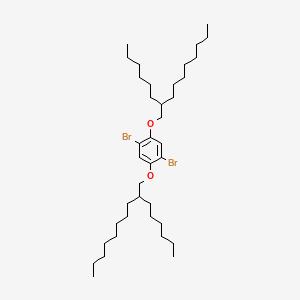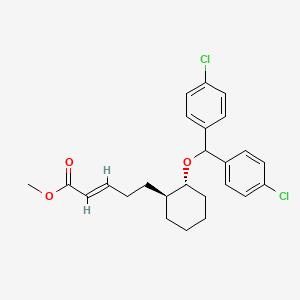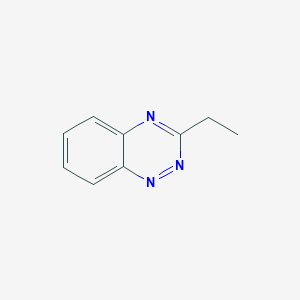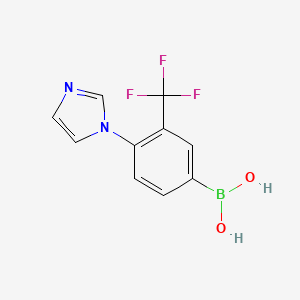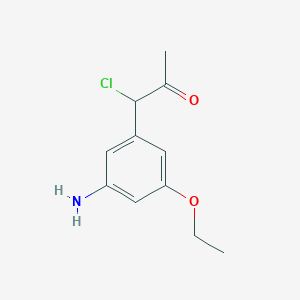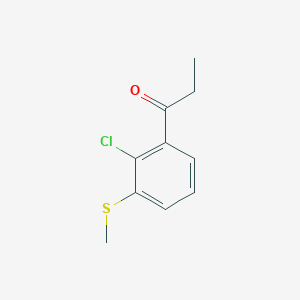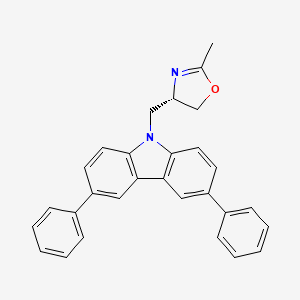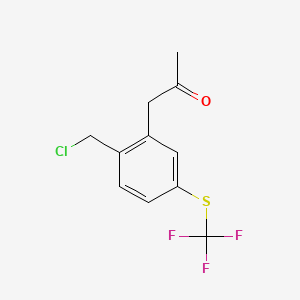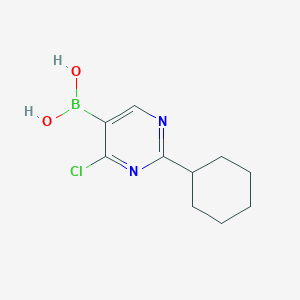![molecular formula C12H4F6N2 B14074128 2-{[2,4-Bis(trifluoromethyl)phenyl]methylidene}propanedinitrile CAS No. 582306-89-6](/img/structure/B14074128.png)
2-{[2,4-Bis(trifluoromethyl)phenyl]methylidene}propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedinitrile, 2-[[2,4-bis(trifluoromethyl)phenyl]methylene]- is a chemical compound known for its unique structural properties and potential applications in various fields. The presence of trifluoromethyl groups in its structure imparts significant chemical stability and reactivity, making it a valuable compound in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, 2-[[2,4-bis(trifluoromethyl)phenyl]methylene]- typically involves the reaction of 2,4-bis(trifluoromethyl)benzaldehyde with malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group of 2,4-bis(trifluoromethyl)benzaldehyde reacts with the active methylene group of malononitrile to form the desired product.
Reaction Conditions:
Reagents: 2,4-bis(trifluoromethyl)benzaldehyde, malononitrile
Catalyst: Base (e.g., piperidine or pyridine)
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful monitoring of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, 2-[[2,4-bis(trifluoromethyl)phenyl]methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Primary or secondary amines.
Substitution: Substituted derivatives with various functional groups replacing the trifluoromethyl groups.
Scientific Research Applications
Propanedinitrile, 2-[[2,4-bis(trifluoromethyl)phenyl]methylene]- has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of Propanedinitrile, 2-[[2,4-bis(trifluoromethyl)phenyl]methylene]- involves its interaction with various molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The nitrile groups can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine
- 2,2’-Bis[4-(trifluoromethyl)phenyl]-5,5’-bithiazole
- 4-(Trifluoromethyl)phenylacetonitrile
Uniqueness
Propanedinitrile, 2-[[2,4-bis(trifluoromethyl)phenyl]methylene]- stands out due to its specific combination of trifluoromethyl and nitrile groups, which impart unique chemical and biological properties. Its structural features make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
582306-89-6 |
|---|---|
Molecular Formula |
C12H4F6N2 |
Molecular Weight |
290.16 g/mol |
IUPAC Name |
2-[[2,4-bis(trifluoromethyl)phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C12H4F6N2/c13-11(14,15)9-2-1-8(3-7(5-19)6-20)10(4-9)12(16,17)18/h1-4H |
InChI Key |
WLEOOPDRELFSAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


